molecular formula C14H11FN4O2S B2918709 Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate CAS No. 893910-99-1

Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate

Cat. No. B2918709
CAS RN: 893910-99-1
M. Wt: 318.33
InChI Key: OUXQCLDPICLWCR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . These types of compounds are often found in nature and are part of many biologically active compounds .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also has a 4-fluorophenyl group and a sulfanylacetate group attached to it.

Scientific Research Applications

Synthesis and Molecular Corroboration

One study discusses the synthesis of novel pyrazoles, including similar structures to "Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate", demonstrating their potential in medicinal chemistry through in silico, in vitro, and cytotoxicity validations. These compounds have shown promise in anti-inflammatory and anti-cancer applications, underscoring their importance in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Evaluation

Another aspect of research involves the synthesis of novel heterocyclic compounds, including those with a sulfonamido moiety, indicating their potential as antibacterial agents. This highlights the compound's relevance in addressing bacterial resistance and developing new antimicrobials (Azab, Youssef, & El-Bordany, 2013).

Domino Reaction Study

Research on domino reactions involving similar pyrazolo[3,4-d]pyrimidin-4-yl structures explores the chemical reactivity and formation of substituted pyrazoles and anilines. This study provides insights into the compound's chemical behavior and potential for synthesizing complex molecules (Erkin & Ramsh, 2014).

Anti-Helicobacter Pylori Agents

A particular study expands on the synthesis of compounds with the benzimidazol-2-ylsulfanyl scaffold, showcasing significant activity against Helicobacter pylori. This suggests the compound's utility in developing treatments for infections caused by this pathogen (Carcanague et al., 2002).

Phosphodiesterase 1 Inhibitors

Investigations into 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors reveal the potential of such compounds, including "this compound", in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This underscores the compound's significance in CNS disorder therapeutics (Li et al., 2016).

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate are not fully understood. It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against CDK2, a cyclin-dependent kinase . These compounds interact with CDK2, a protein that plays a crucial role in cell cycle regulation .

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds have shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . These compounds inhibit the growth of these cell lines, suggesting that they may influence cell function and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not known. Similar compounds have shown inhibitory activity against CDK2 . This suggests that these compounds may bind to CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

properties

IUPAC Name

methyl 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-21-12(20)7-22-14-11-6-18-19(13(11)16-8-17-14)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXQCLDPICLWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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